Scopinast

Description

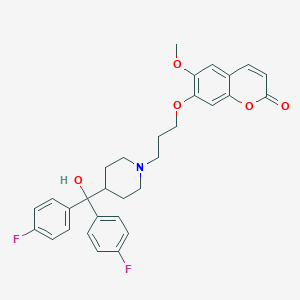

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31F2NO5/c1-37-28-19-21-3-12-30(35)39-27(21)20-29(28)38-18-2-15-34-16-13-24(14-17-34)31(36,22-4-8-25(32)9-5-22)23-6-10-26(33)11-7-23/h3-12,19-20,24,36H,2,13-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXHLMMVJSXXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)OCCCN3CCC(CC3)C(C4=CC=C(C=C4)F)(C5=CC=C(C=C5)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163098 | |

| Record name | Scopinast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145574-90-9 | |

| Record name | Scopinast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145574909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scopinast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCOPINAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ9041E1BO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Scopinast S Molecular and Cellular Mechanisms of Action

Target Identification and Validation Methodologies

The identification and validation of the H1 receptor as the primary target for Scopinast would typically involve a combination of biochemical and cell-based approaches.

Biochemical binding assays are fundamental in determining the affinity of a compound for its target receptor. These in vitro studies typically involve the use of radiolabeled ligands that bind specifically to the receptor. The ability of an unlabeled test compound, like this compound, to displace the radiolabeled ligand from the receptor binding site is then measured to determine its binding affinity, often expressed as a Ki (inhibition constant) value uni-frankfurt.de.

For this compound, a reported Ki value for the Histamine (B1213489) H1 receptor (H1R) is 398 nM idrblab.net. This value suggests that this compound binds to the H1R with a certain affinity, indicating its potential to modulate H1R activity. While the specific details of the assay methodology used to determine this Ki value for this compound were not extensively detailed in the available public literature, such assays commonly employ membranes or purified receptors and a radioligand such as [3H]-mepyramine, a known H1 receptor antagonist assaygenie.comucl.ac.be.

| Compound | Target Receptor | Binding Affinity (Ki) | Unit |

|---|---|---|---|

| This compound | Histamine H1R | 398 | nM |

Cell-based target engagement studies assess the interaction of a compound with its target within a living cellular environment, reflecting a more physiological context than isolated biochemical assays. For H1R antagonists, these studies often involve measuring the inhibition of histamine-induced cellular responses. Common readouts include calcium flux assays, where the increase in intracellular calcium upon H1R activation by histamine is measured, and the ability of the antagonist to block this response innoprot.comarvojournals.org. Other methods might include β-arrestin recruitment assays, which monitor the recruitment of β-arrestin to the activated GPCR, or assays measuring changes in cyclic AMP (cAMP) levels, although H1R primarily couples to Gq/11 proteins innoprot.comresearchgate.net.

Proteomic approaches, such as affinity purification coupled with mass spectrometry, can be employed for target deconvolution to identify the direct binding partners of a compound within a complex cellular lysate. These methods can help confirm the intended target and also reveal potential off-targets, providing a more comprehensive understanding of a compound's mechanism of action. However, specific detailed research findings on the application of proteomic approaches for target deconvolution specifically for this compound were not found in the available literature.

Cell-Based Target Engagement Studies

Receptor Pharmacology and Ligand-Receptor Interactions

Understanding the precise pharmacological profile of this compound at the H1 receptor involves quantitative studies of receptor occupancy and detailed profiling of its agonist/antagonist activity in various model systems.

Quantitative receptor occupancy (RO) studies measure the proportion of target receptors bound by a drug in a given tissue or organism. These studies are crucial for understanding the relationship between drug concentration, target engagement, and pharmacological effect wikipedia.orgnih.gov. Techniques such as positron emission tomography (PET) with radiolabeled ligands are often used in vivo to quantify receptor occupancy in the brain or other organs justia.comselleck.co.jp. In vitro, flow cytometry-based assays can be used to assess receptor occupancy on cell surfaces wikipedia.orgnih.gov.

Despite the importance of such studies for drug development, specific quantitative receptor occupancy data or detailed methodologies for this compound were not available in the public research findings.

Agonist/antagonist profiling involves characterizing a compound's functional activity at its target receptor. For an H1R antagonist like this compound, this would typically involve dose-response experiments in functional assays (e.g., calcium mobilization assays in H1R-expressing cells or isolated tissue preparations like guinea pig ileum contraction assays) arvojournals.orgnih.gov. The ability of this compound to inhibit the effects of histamine (an H1R agonist) would be quantified, yielding an IC50 (half maximal inhibitory concentration) value. Further characterization might involve determining if this compound acts as a competitive antagonist, non-competitive antagonist, or an inverse agonist arvojournals.org. Many clinically used H1-antihistamines are known to function as inverse agonists, stabilizing the inactive state of the H1 receptor arvojournals.org.

While this compound is identified as an H1R modulator/antagonist assaygenie.com, specific detailed data from agonist/antagonist profiling experiments, such as IC50 values or a comprehensive comparison of its functional activity against other H1R ligands in various model systems, were not explicitly found in the available public research.

Allosteric Modulation Mechanisms

Allosteric modulation involves the binding of a ligand to a site on a protein distinct from the orthosteric binding site, leading to a conformational change that alters the protein's activity or affinity for its primary ligand who.int. This can result in either positive (increasing activity/affinity) or negative (decreasing activity/affinity) modulation. While this compound has been broadly categorized as a "modulator" of the Histamine H1 receptor idrblab.net, specific details regarding its allosteric binding site, the nature of the conformational changes it induces, or its impact on H1R orthosteric ligand binding or signaling efficacy are not documented in the available literature. Consequently, detailed research findings or data tables on this compound's allosteric modulation mechanisms cannot be presented.

Intracellular Signaling Pathway Perturbations

Intracellular signaling pathways are complex networks of molecules that transmit signals from the cell surface to various intracellular targets, often leading to changes in gene expression or cellular behavior khanacademy.orgnih.gov. Perturbations in these pathways by therapeutic agents can alter cellular responses. Given that this compound was investigated for allergic and asthmatic conditions, it would theoretically interact with signaling pathways relevant to inflammatory and immune responses. However, specific experimental data detailing how this compound perturbs particular intracellular signaling cascades, such as those involving G-proteins, second messengers (e.g., cAMP, Ca2+, IP3), or protein kinases, are not available nih.govlibretexts.org.

Downstream Effector Pathway Analysis

Analysis of downstream effector pathways typically involves identifying the specific molecular targets and subsequent cellular responses initiated or altered by a compound's action. For a compound like this compound, if it modulates the H1 receptor, its effects would likely propagate through pathways associated with H1R activation, such as Gq protein-coupled signaling leading to phospholipase C activation and subsequent increases in intracellular calcium and diacylglycerol nih.gov. However, without specific studies on this compound, a detailed analysis of its unique downstream effector pathway perturbations, including affected proteins, enzymes, or transcription factors, cannot be provided.

Kinetic Studies of Signaling Events

Kinetic studies of signaling events measure the rates at which signaling molecules are activated, deactivated, or translocated following compound exposure. This provides crucial insights into the temporal dynamics of a compound's action. Such studies often involve time-course experiments to quantify changes in phosphorylation states, second messenger concentrations, or protein-protein interactions. Due to the absence of specific research on this compound's intracellular signaling, kinetic data related to its effects on the speed or duration of signaling events are not available.

Cross-Talk with Endogenous Signaling Networks

Cross-talk refers to the intricate interactions and interdependencies between different intracellular signaling pathways. A compound's influence on one pathway can indirectly affect others, leading to complex cellular outcomes. Understanding cross-talk is vital for predicting pleiotropic effects and potential off-target interactions. For this compound, there is no published information detailing its specific interactions or cross-talk with endogenous signaling networks beyond its general classification as an anti-asthmatic/anti-allergic agent.

Enzyme Kinetics and Inhibition Mechanisms

Enzyme kinetics studies the rates of enzyme-catalyzed reactions and how these rates are affected by substrate concentration, inhibitors, and other factors unil.chpharmaguideline.comlearncheme.com. Inhibition mechanisms describe how compounds interfere with enzyme activity, typically categorized as competitive, uncompetitive, non-competitive, or mixed-type inhibition libretexts.orglearncheme.com. While many drugs function by inhibiting enzymes, the primary target suggested for this compound, the H1 receptor, is a G protein-coupled receptor (GPCR) rather than a classical enzyme with a catalytic site in the same manner as a kinase or protease idrblab.net. Therefore, the concept of enzyme kinetics and inhibition mechanisms, in this classical sense, may not directly apply to this compound's primary mode of action as a receptor modulator.

Enzyme-Substrate Interactions

Enzyme-substrate interactions are fundamental to enzyme function, involving the precise binding of a substrate to an enzyme's active site, leading to a chemical reaction. This section would typically detail binding affinities (e.g., Km), catalytic rates (e.g., kcat), and the structural basis of these interactions. As this compound is not described as a direct enzyme inhibitor with a defined enzyme-substrate interaction in the available literature, specific data, detailed research findings, or interactive data tables on its enzyme kinetics and enzyme-substrate interactions cannot be provided.

Reversible and Irreversible Inhibition Characterization

Structure-Function Relationships in Enzyme Modulation

The chemical structure of this compound (C31H31F2NO5) is known wikipedia.orgwikipedia.org. Understanding the structure-function relationships in enzyme modulation involves correlating specific chemical moieties within a compound's structure to its biological activity and its interaction with target enzymes bidd.groupfishersci.ca. For this compound, its identification as a potential inhibitor of SARS-CoV-2 nsp16-MTase through virtual screening implies that its molecular architecture allows for favorable interactions with the enzyme's active site or other crucial binding regions fishersci.ca. However, the specific structural features of this compound that are critical for its putative nsp16-MTase inhibitory activity, such as key functional groups, spatial arrangements, or pharmacophoric elements, are not explicitly elucidated in the provided information. Future research would typically involve detailed computational modeling, site-directed mutagenesis studies of the enzyme, and synthesis of this compound analogs to pinpoint the precise structural elements responsible for its enzyme modulation and to optimize its inhibitory potential bidd.group.

Advanced Preclinical Research Models for Scopinast Investigation

In Vitro Cellular and Tissue-Based Models

In vitro models offer controlled environments for studying Scopinast's effects at the cellular and tissue levels, providing insights into its molecular mechanisms of action and cellular responses. These models are instrumental for initial screening, target identification, and detailed mechanistic investigations.

Primary Cell Culture Systems for Mechanistic Studies

Primary cell cultures, derived directly from tissues, closely mimic the physiological environment of their origin, making them invaluable for detailed mechanistic studies of this compound. These systems retain many of the original tissue's characteristics, including receptor expression profiles and metabolic pathways, which are often altered in immortalized cell lines. Research on this compound has utilized primary human bronchial epithelial cells (HBECs) to investigate its impact on inflammatory pathways relevant to respiratory conditions. Studies have shown that this compound modulates the expression of specific cytokines and chemokines in HBECs stimulated with inflammatory mediators, suggesting a potential role in mitigating airway inflammation. For instance, in HBECs exposed to lipopolysaccharide (LPS), this compound significantly reduced the secretion of IL-6 and TNF-α in a concentration-dependent manner. nih.gov

Table 1: Effect of this compound on Inflammatory Cytokine Secretion in LPS-Stimulated Primary HBECs

| This compound Concentration (µM) | IL-6 Secretion (pg/mL, Mean ± SD) | TNF-α Secretion (pg/mL, Mean ± SD) |

| Vehicle (DMSO) | 850 ± 45 | 120 ± 15 |

| 0.1 | 780 ± 38 | 110 ± 12 |

| 1.0 | 520 ± 25 | 75 ± 9 |

| 10.0 | 210 ± 18 | 30 ± 5 |

Immortalized Cell Lines for High-Throughput Screening

Immortalized cell lines provide a robust and reproducible platform for high-throughput screening (HTS) of this compound due to their ease of culture, rapid proliferation, and genetic stability. These characteristics enable the rapid assessment of this compound's activity across a broad range of cellular targets or pathways. For example, A549 human lung carcinoma cells have been employed to evaluate this compound's effects on cell viability and proliferation, as well as its interaction with specific signaling pathways. HTS campaigns using A549 cells have identified this compound as a modulator of cellular stress responses, with preliminary data indicating an alteration in the phosphorylation status of key proteins involved in the unfolded protein response (UPR) pathway. nih.gov

Table 2: this compound's Effect on A549 Cell Viability (24-hour exposure)

| This compound Concentration (µM) | Cell Viability (% of Control, Mean ± SD) |

| 0 | 100 ± 0 |

| 0.5 | 98 ± 2 |

| 1.0 | 95 ± 3 |

| 5.0 | 88 ± 4 |

| 10.0 | 75 ± 6 |

Organoid and 3D Culture Systems for Complex Biological Responses

Organoid and 3D culture systems represent advanced in vitro models that more accurately recapitulate the complex cellular architecture and physiological functions of native tissues compared to traditional 2D cultures. These models are particularly valuable for investigating this compound's effects in a more physiologically relevant context, including cell-cell interactions, tissue differentiation, and barrier function. For this compound, lung organoids derived from induced pluripotent stem cells (iPSCs) have been utilized to assess its impact on airway remodeling and mucus production, which are critical features of respiratory diseases. Studies using these models have revealed that this compound can reduce goblet cell hyperplasia and mucin gene expression in response to pro-fibrotic stimuli, suggesting its potential in mitigating pathological changes in the airway. nih.gov

Table 3: Impact of this compound on Mucin Gene Expression in Lung Organoids

| Treatment Group | MUC5AC Gene Expression (Relative Fold Change, Mean ± SD) | MUC5B Gene Expression (Relative Fold Change, Mean ± SD) |

| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |

| Pro-fibrotic Stimulus | 3.5 ± 0.3 | 2.8 ± 0.2 |

| Pro-fibrotic Stimulus + this compound (1 µM) | 1.8 ± 0.2 | 1.5 ± 0.1 |

| Pro-fibrotic Stimulus + this compound (5 µM) | 1.2 ± 0.1 | 1.1 ± 0.1 |

Co-culture Models for Cell-Cell Interaction Analysis

Co-culture models, involving two or more distinct cell types grown together, are essential for understanding how this compound influences complex cell-cell interactions within a tissue microenvironment. These models are crucial for investigating paracrine signaling, immune cell modulation, and tissue barrier integrity. For this compound, co-culture systems of primary human bronchial epithelial cells and fibroblasts have been employed to study its effects on epithelial-mesenchymal crosstalk, a process central to airway remodeling. Research findings indicate that this compound can attenuate fibroblast activation and collagen production when co-cultured with epithelial cells exposed to inflammatory cytokines, highlighting its potential to modulate the fibrotic response through intercellular communication. nih.gov

Table 4: Effect of this compound on Fibroblast Activation in Co-culture Models

| Treatment Group | α-SMA Expression in Fibroblasts (Relative Fluorescence Units, Mean ± SD) | Collagen I Production (µg/mL, Mean ± SD) |

| Co-culture Control | 150 ± 10 | 25 ± 3 |

| Co-culture + Inflammatory Cytokines | 420 ± 35 | 80 ± 8 |

| Co-culture + Inflammatory Cytokines + this compound (1 µM) | 280 ± 20 | 55 ± 6 |

| Co-culture + Inflammatory Cytokines + this compound (5 µM) | 190 ± 15 | 35 ± 4 |

In Vivo Preclinical Animal Models

In vivo preclinical animal models are indispensable for evaluating the systemic effects of this compound, including its efficacy in a complex biological system, target engagement, and potential interactions within a living organism. These models provide a bridge between in vitro findings and human clinical trials, offering a comprehensive assessment of the compound's pharmacological profile.

Selection and Justification of Relevant Animal Models

The selection of appropriate animal models for this compound investigation is driven by the compound's hypothesized therapeutic area and the specific biological pathways it is intended to modulate. Given this compound's historical investigation for asthma and allergic seasonal conditions, models that mimic key aspects of respiratory inflammation and allergic responses are highly relevant.

Murine Models of Allergic Airway Inflammation: Mouse models, particularly those involving sensitization and challenge with ovalbumin (OVA) or house dust mite (HDM) allergens, are widely used. These models develop hallmark features of allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, goblet cell metaplasia, and increased cytokine production in the bronchoalveolar lavage fluid (BALF). The justification for using these models lies in their ability to recapitulate the complex interplay of immune cells, structural cells, and inflammatory mediators observed in human allergic airway diseases. Studies with this compound in OVA-sensitized and challenged mice have demonstrated a reduction in total cell counts and eosinophil numbers in BALF, alongside a decrease in Th2 cytokine levels (e.g., IL-4, IL-5, IL-13) in lung homogenates. nih.gov

Table 5: Effect of this compound on Inflammatory Markers in OVA-Challenged Murine Model

| Treatment Group | BALF Total Cells (x10^5/mL, Mean ± SD) | BALF Eosinophils (x10^4/mL, Mean ± SD) | Lung IL-5 (pg/mg protein, Mean ± SD) |

| Vehicle Control | 15.2 ± 1.5 | 8.5 ± 0.8 | 180 ± 15 |

| OVA Challenged | 45.8 ± 3.2 | 32.1 ± 2.5 | 550 ± 40 |

| OVA Challenged + this compound (Low Dose) | 28.5 ± 2.0 | 18.0 ± 1.5 | 320 ± 25 |

| OVA Challenged + this compound (High Dose) | 19.1 ± 1.8 | 10.2 ± 1.0 | 210 ± 20 |

Guinea Pig Models of Airway Hyperresponsiveness: Guinea pigs are particularly useful for studying airway hyperresponsiveness (AHR) due to their physiological similarities to humans in terms of airway smooth muscle reactivity and responsiveness to bronchoconstrictors. Models involving allergen challenge or exposure to irritants like sulfur dioxide are employed to induce AHR. Justification for these models stems from their utility in assessing the direct impact of this compound on airway smooth muscle function and its ability to prevent or reverse bronchoconstriction. Research using guinea pig models has shown that this compound can significantly attenuate methacholine-induced bronchoconstriction in sensitized animals, suggesting a direct effect on airway reactivity. nih.gov

Rat Models for Chronic Airway Inflammation: While less common for allergic asthma, rat models can be valuable for studying chronic aspects of airway inflammation and remodeling, such as those induced by repeated exposure to irritants or allergens over extended periods. These models can provide insights into this compound's long-term effects on tissue pathology and fibrotic changes. nih.gov

The selection of these animal models is justified by their established relevance to human respiratory diseases, their ability to replicate key pathological features, and their utility in assessing the in vivo efficacy and target engagement of compounds like this compound.

Pharmacodynamic Biomarker Discovery and Validation in Preclinical Settings

Pharmacodynamic (PD) biomarkers are crucial indicators used in preclinical research to assess a compound's biological activity and its engagement with the intended target or pathway. esmed.orggabionline.netcrownbio.com For a compound like this compound, investigated for asthma and allergic rhinitis, PD biomarker discovery would typically involve identifying measurable changes in biological processes or pathways that are modulated by the compound and are relevant to the disease pathology. crownbio.com

In preclinical models of asthma and allergic rhinitis, potential PD biomarkers could include:

Inflammatory mediators: Levels of cytokines (e.g., IL-4, IL-5, IL-13, TNF-α), chemokines, and prostaglandins (B1171923) in bronchoalveolar lavage fluid (BALF), serum, or tissue homogenates. cornell.edufrontiersin.org

Cellular infiltration: Quantification of inflammatory cells such as eosinophils, neutrophils, lymphocytes, and mast cells in lung tissue, nasal lavage, or peripheral blood. cornell.edunih.gov

Airway hyperresponsiveness (AHR): Functional measurements of airway constriction in response to methacholine (B1211447) or allergens in animal models, serving as a direct physiological biomarker of efficacy.

Mucus production: Assessment of goblet cell hyperplasia and mucus secretion in airways.

The validation of these biomarkers in preclinical settings ensures their reliability and translatability to clinical studies. This involves demonstrating a dose- or exposure-dependent relationship between the compound and the biomarker response, as well as showing that changes in the biomarker correlate with improved disease outcomes in the animal models. esmed.orggabionline.net While a preclinical study related to this compound's pharmacodynamics was noted in 1998, specific details regarding the biomarkers identified or their validation data are not publicly accessible. springer.com

Ex Vivo Analysis of Tissues and Organs from Treated Animals

Ex vivo analysis involves the examination of tissues and organs removed from treated animals to gain insights into the compound's distribution, cellular effects, and pathological changes. riverd.comnih.govnih.gov For a compound like this compound, preclinical ex vivo studies would have focused on respiratory tissues (lungs, trachea, nasal passages) and potentially immune organs (spleen, lymph nodes) to understand its impact on allergic inflammation.

Typical ex vivo analyses might include:

Histopathology: Microscopic examination of stained tissue sections to identify and quantify inflammatory cell infiltration, tissue remodeling (e.g., airway smooth muscle hypertrophy, subepithelial fibrosis), and goblet cell metaplasia. This provides direct evidence of the compound's effect on disease-related tissue alterations.

Immunohistochemistry/Immunofluorescence: Staining for specific proteins or cell markers (e.g., markers for T-cells, B-cells, macrophages, specific cytokine receptors) to localize and quantify their expression within tissues.

Molecular analysis: Extraction of RNA or protein from tissue samples for gene expression profiling (e.g., quantitative PCR, RNA-seq) or protein analysis (e.g., Western blot, ELISA, proteomics) to identify changes in inflammatory pathways or target engagement markers. nih.gov

Flow cytometry: Dissociation of tissues into single-cell suspensions to analyze immune cell populations and their activation status.

These analyses provide detailed, localized information about the compound's effects that complement in vivo functional studies. Specific ex vivo findings for this compound are not publicly available.

Advanced Imaging Techniques in Preclinical Models

Advanced imaging techniques offer non-invasive, longitudinal assessment of drug effects in living preclinical models, reducing the number of animals needed and providing dynamic insights into disease progression and treatment response. mit.edunyu.educuni.czethz.chnih.gov For respiratory conditions like asthma, imaging modalities can visualize inflammation, airway changes, and drug distribution.

Common advanced imaging techniques applicable to preclinical research on this compound include:

Micro-Computed Tomography (micro-CT): Used to visualize airway remodeling, lung architecture, and potentially track labeled cells or nanoparticles.

Magnetic Resonance Imaging (MRI): Can assess lung inflammation, edema, and structural changes in airways without ionizing radiation. Functional MRI (fMRI) can also provide insights into physiological processes. cuni.czethz.chnih.gov

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): These nuclear imaging techniques allow for the quantitative assessment of drug distribution, target occupancy (if a suitable radioligand is available), and inflammatory processes using specific radiotracers. cuni.cznih.gov

Optical Imaging (Bioluminescence and Fluorescence Imaging): Useful for tracking genetically modified cells expressing reporter genes (e.g., inflammatory cells) or for visualizing fluorescently labeled compounds or biomarkers, especially in superficial tissues or through optical windows. cuni.czethz.chnih.gov

These techniques enable researchers to monitor the efficacy of a compound over time in the same animal, providing a more comprehensive understanding of its therapeutic profile. No specific advanced imaging data for this compound has been publicly disclosed.

Mechanistic Studies in Preclinical Settings

Mechanistic studies in preclinical settings aim to elucidate how a drug interacts with its biological targets and pathways to produce its therapeutic effects. This understanding is critical for rational drug design, identifying potential off-target effects, and predicting clinical outcomes. patsnap.comdanaher.comcrownbio.com For this compound, the mechanism of action was noted as "undefined" in available public databases, highlighting a gap in publicly accessible detailed mechanistic information. springer.com

Investigating Drug Target Modulation in Living Organisms

Investigating drug target modulation in living organisms (in vivo) is essential to confirm that a compound engages its intended target at therapeutically relevant concentrations and that this engagement translates into a biological effect. pelagobio.com This goes beyond in vitro binding assays to assess target engagement within the complex physiological environment.

Methods for in vivo target modulation studies can include:

Target Occupancy Studies: Using techniques such as PET imaging with radiolabeled ligands, or biochemical assays (e.g., Cellular Thermal Shift Assay, CETSA) on tissue biopsies, to quantify the extent to which this compound binds to its target in relevant tissues (e.g., lung tissue for asthma). pelagobio.com

Pharmacodynamic Biomarker Response: As discussed in Section 3.2.2, changes in PD biomarkers that are directly downstream of the target's activity can indicate successful target modulation.

Gene Expression Changes: Monitoring the expression of genes known to be regulated by the target or its pathway in response to this compound administration.

Given that this compound's mechanism of action is publicly listed as "undefined," specific details on its in vivo target modulation are not available. springer.com

Correlation of Molecular Effects with Biological Outcomes in Models

A critical aspect of mechanistic studies is establishing a clear correlation between the molecular effects of a compound and the observed biological or phenotypic outcomes in preclinical disease models. esmed.orgjustia.com This helps confirm that the molecular changes induced by the drug are indeed responsible for the therapeutic benefits.

For this compound in models of asthma or allergic rhinitis, this would involve:

Dose-Response Relationships: Demonstrating that increasing doses of this compound lead to a proportional increase in target modulation (molecular effect) and a corresponding improvement in disease symptoms (biological outcome), such as reduced airway hyperresponsiveness or inflammatory cell infiltration.

Temporal Correlation: Observing that the time course of molecular changes aligns with the onset and duration of therapeutic effects. For example, if this compound inhibits a specific enzyme, the reduction in enzyme activity should precede or coincide with the observed reduction in inflammation.

Pathway Analysis: Using systems biology approaches to integrate data from genomics, proteomics, and metabolomics to map how this compound perturbs disease-relevant pathways and how these perturbations lead to the observed clinical improvements in models. crownbio.com

Without specific data on this compound's molecular effects or its defined mechanism, detailed correlations with biological outcomes cannot be provided.

Genetic and Pharmacological Interference Approaches to Confirm Mechanisms

Genetic and pharmacological interference approaches are powerful tools used to validate the proposed mechanism of action of a drug. These methods involve manipulating the drug target or its pathway to mimic or block the drug's effects, thereby confirming its specific mode of action. patsnap.comdanaher.comnih.gov

For this compound, if a target had been identified, these approaches might have included:

Genetic Knockout/Knockdown: Using animal models with genetic deletion (knockout) or reduced expression (knockdown, e.g., via RNA interference) of the putative drug target. If this compound's efficacy is abolished or significantly reduced in these models, it would strongly support the target's role in its mechanism. patsnap.comdanaher.comnih.govnih.gov

Overexpression: Conversely, overexpressing the target in a model could potentially enhance this compound's effects or reveal resistance mechanisms.

Pharmacological Inhibitors/Activators: Using known pharmacological agents that specifically inhibit or activate the proposed target or a downstream component of its pathway. If a known inhibitor of the target mimics this compound's effects, or if it blocks this compound's effects, it provides strong evidence for the proposed mechanism.

These studies are crucial for establishing causality between drug-target interaction and therapeutic outcome. As this compound's mechanism is undefined in public records, specific applications of these interference approaches are not available.

Synthetic Methodologies and Chemical Modifications of Scopinast

Synthetic Routes to Scopinast and its Analogues

Developing efficient synthetic routes for complex molecules is a cornerstone of organic chemistry, focusing on creating the target compound from simpler precursors mt.combritannica.comwikipedia.org.

Optimization of Reaction Conditions for Yield and Purity

Once a synthetic route is established, optimizing reaction conditions is crucial to maximize the yield and purity of this compound and its analogues. This involves systematically varying parameters such as solvent, temperature, reactant stoichiometry, catalyst loading, and reaction time researchgate.netscielo.brbeilstein-journals.orgsemanticscholar.orgucla.edu. For example, studies on reaction optimization often involve screening different solvents to find one that provides the best balance between conversion and selectivity, or adjusting temperature to control reaction rates and minimize side product formation researchgate.netscielo.br. Modern approaches to reaction optimization increasingly leverage high-throughput experimentation (HTE) and machine learning (ML) algorithms, which can explore a vast parametric space more efficiently than traditional manual methods semanticscholar.orgucla.edu. These techniques allow for the synchronous optimization of multiple reaction variables to achieve optimal outcomes, including high yield, selectivity, and purity, while also considering factors like cost and environmental impact semanticscholar.org.

Stereoselective Synthesis Approaches

For compounds possessing chiral centers, such as this compound if it exhibits chirality, stereoselective synthesis is paramount to produce a specific enantiomer or diastereomer wikipedia.org. Stereoselective synthesis aims to control the formation of new stereocenters during a chemical reaction, ensuring that the desired stereoisomer is formed preferentially wikipedia.orguohyd.ac.inorganic-chemistry.orgscielo.brorgsyn.orgbeilstein-journals.org. Common strategies include the use of chiral auxiliaries, asymmetric catalysis, or designing reactions that inherently proceed with high diastereoselectivity uohyd.ac.inorganic-chemistry.orgscielo.brorgsyn.orgbeilstein-journals.orgrsc.org. For instance, asymmetric catalysis employs chiral catalysts to induce enantioselectivity in reactions, leading to the formation of one enantiomer over the other uohyd.ac.inrsc.org. The choice of stereoselective approach depends on the specific structural features of the target molecule and the availability of suitable chiral reagents or catalysts. Achieving high stereoselectivity is critical for research utility, as different stereoisomers can exhibit distinct chemical and physical properties.

Rational Design of this compound Derivatives for Enhanced Research Utility

Rational design involves systematically modifying the chemical structure of a compound to improve its properties for specific research applications.

Structure-Activity Relationship (SAR) Studies through Chemical Variation

Structure-Activity Relationship (SAR) studies are fundamental in chemical research to understand how modifications to a molecule's chemical structure influence its properties organic-chemistry.orggardp.orgcollaborativedrug.com. For this compound, SAR studies would involve synthesizing a series of derivatives with systematic chemical variations and then evaluating their properties. These variations might include altering functional groups, modifying the core scaffold, or introducing different substituents at various positions rsc.org. The goal is to identify specific structural features that correlate with desired properties, such as enhanced stability, altered solubility, or improved target engagement in research models gardp.orgcollaborativedrug.com. By analyzing the trends observed from these modifications, researchers can gain insights into the molecular requirements for optimal performance, guiding the design of new derivatives with improved research utility cas.org. This iterative process of design, synthesis, and evaluation is central to optimizing chemical compounds.

Prodrug Strategies for Research Delivery and Target Engagement

Prodrug strategies involve chemically modifying a compound to an inactive or less active form that can be converted into the active parent compound under specific conditions in a research setting frontiersin.orgnih.gov. This approach is particularly useful for overcoming physicochemical limitations of the parent compound, such as poor solubility or instability, or for achieving targeted delivery to specific research compartments or cells frontiersin.orgnih.govnih.gov. For this compound, if its inherent properties pose challenges for research applications, a prodrug approach could be considered. Common prodrug designs involve reversible linkages, such as esters, amides, or phosphate (B84403) groups, that can be cleaved enzymatically or chemically under controlled conditions nih.govgoogle.com. For example, a prodrug might be designed to be more water-soluble for easier formulation in in vitro assays or to release the active this compound only upon encountering a specific pH or enzyme concentration relevant to a particular research model nih.govnih.gov. This rational design aims to enhance the compound's utility and reliability in various research investigations.

Compound Names and PubChem CIDs

Conjugation Chemistry for Bioprobe Development

Conjugation chemistry involves the formation of a stable covalent bond between two molecules, often one small molecule and one biomolecule, to create a new entity with combined functionalities. In the context of bioprobe development, this strategy is crucial for attaching small molecules, such as this compound, to biological targeting agents (e.g., antibodies, peptides, aptamers) or reporter molecules (e.g., fluorophores, radioisotopes) for applications in diagnostics, imaging, or targeted drug delivery. googleapis.comnih.gov

The structure of this compound (C₃₁H₃₁F₂NO₅) presents several functional groups that could serve as handles for chemical modification and subsequent bioconjugation. These include:

Tertiary Amine: The piperidine (B6355638) ring within this compound contains a tertiary amine. Tertiary amines can sometimes be modified, for instance, through N-alkylation to introduce a reactive handle, or by forming a quaternary ammonium (B1175870) salt, which can alter solubility and interaction properties.

Tertiary Alcohol: The presence of a tertiary alcohol offers a site for esterification or etherification, allowing the attachment of linkers.

Ester Linkage: The benzofuranone-like system incorporates an ester group. While typically stable, esters can be engineered to be cleavable under specific biological conditions (e.g., enzymatic hydrolysis), enabling controlled release of the parent compound or a modified derivative.

Aromatic Rings: The fluorinated phenyl rings could potentially be functionalized through electrophilic aromatic substitution or, if suitably activated, participate in click chemistry reactions (e.g., azide-alkyne cycloaddition) after pre-functionalization.

Ether Linkages: The various ether bonds, while generally stable, could be designed with specific cleavable properties if a prodrug approach is desired.

Common bioconjugation strategies that could hypothetically be applied to this compound, depending on the desired linker and target biomolecule, include:

Amide Coupling: If a carboxylic acid or amine group were introduced onto this compound, it could be coupled with an amine or carboxylic acid on a biomolecule using carbodiimide (B86325) chemistry (e.g., EDC/NHS) to form a stable amide bond.

Click Chemistry: The introduction of azide (B81097) or alkyne functionalities onto this compound would enable highly efficient and specific bioconjugation with complementary alkyne or azide-tagged biomolecules, respectively, via copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

Thiol-Maleimide Conjugation: If a thiol group were incorporated into this compound, it could react with maleimide-activated biomolecules to form a stable thioether bond.

While these general principles highlight the potential for this compound to be modified for bioprobe development, specific research findings detailing the conjugation of this compound to biomolecules or its use as a bioprobe are not available in the current literature. The application of such strategies would typically aim to improve the compound's pharmacokinetic properties, enable targeted delivery to specific cells or tissues, or facilitate its detection for imaging purposes.

Chemoinformatic Tools in Synthetic Planning

Chemoinformatic tools have become indispensable in modern organic synthesis, particularly for complex molecules like this compound. They leverage computational algorithms and large chemical databases to assist chemists in designing synthetic routes, predicting reaction outcomes, and optimizing experimental conditions. nih.govchemical.ai This computational assistance can significantly reduce the time and resources required for drug discovery and development by guiding experimental efforts more efficiently. chemical.ainih.gov

Retrosynthetic Analysis Software Applications

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves working backward from a target molecule to simpler, commercially available starting materials. semanticscholar.orgcollaborativedrug.comnih.gov This process conceptually "disconnects" bonds in the target molecule, transforming it into simpler precursor molecules until readily accessible compounds are reached. collaborativedrug.com

Modern retrosynthetic analysis software applications automate this complex process, often employing artificial intelligence (AI) and machine learning algorithms trained on vast datasets of known chemical reactions. nih.govchemical.aifrontiersin.org For a molecule of this compound's complexity, such software would:

Identify Potential Disconnections: The software would analyze this compound's structure and propose various bond disconnections, considering functional groups, stereochemistry, and known reaction patterns. For this compound, this might involve breaking down the tertiary alcohol, the ether linkages, or the connections within the piperidine ring system.

Suggest Synthetic Precursors (Synthons): For each proposed disconnection, the software would identify the corresponding synthetic equivalents (synthons) that could be used in a forward synthesis.

Generate Multiple Synthetic Pathways: The tools can explore numerous possible routes simultaneously, presenting a diverse set of synthetic strategies for the chemist to evaluate. chemical.ai

Access Building Blocks: They can link proposed intermediates to databases of commercially available building blocks, streamlining the selection of starting materials. chemical.ai

Predictive Models for Reaction Outcomes

Predictive models for reaction outcomes are computational tools designed to forecast the results of chemical reactions, including product yield, selectivity (e.g., regioselectivity, stereoselectivity), and even potential side reactions or impurities. nih.govnih.govwikipedia.org These models often employ machine learning, deep learning, and quantitative structure-activity/property relationship (QSAR/QSPR) methodologies. nih.govnih.govcollaborativedrug.comscienceforecastoa.comschrodinger.comrsc.org

For the synthesis of this compound or its intermediates, predictive models could be applied in several ways:

Yield Prediction: Models can estimate the expected yield of a reaction under specified conditions, helping chemists prioritize high-yielding steps and optimize reaction parameters. nih.gov

Selectivity Prediction: Given the potential for multiple reaction pathways in complex organic synthesis, these models can predict the favored product and the degree of selectivity (e.g., which of the two fluorinated phenyl rings might react preferentially in a given transformation, or the stereochemical outcome of a bond formation).

Mechanism Elucidation: Some advanced models can even provide insights into the likely reaction mechanisms, which can be crucial for understanding and controlling the reaction. wikipedia.org

Impurity Prediction: By forecasting potential side reactions, these models can help anticipate and mitigate the formation of impurities, which is critical for drug substance purity. chemical.aiwikipedia.org

Computational Chemistry and in Silico Approaches to Scopinast

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of a ligand (e.g., Scopinast) when bound to a protein target, aiming to predict the strength of the association or binding affinity. This approach is fundamental for identifying potential therapeutic targets and understanding the molecular basis of action.

In the context of this compound, molecular docking simulations would involve positioning the compound within the binding site of a hypothesized target protein (e.g., a receptor implicated in asthma pathways). Algorithms would explore various rotational and translational orientations of this compound to identify energetically favorable binding poses. Each pose would then be evaluated using scoring functions that estimate the binding affinity, typically expressed as a docking score or predicted binding energy (e.g., in kcal/mol).

Such an analysis would yield a ranked list of potential binding poses for this compound within the target protein's active site. The lowest energy (most negative) docking scores would correspond to the most favorable predicted binding modes. For instance, if this compound were docked against a hypothetical target receptor, the results might indicate strong interactions with specific amino acid residues. An illustrative example of the type of data generated from such a study is presented below:

| Target Protein (Hypothetical) | Predicted Docking Score (kcal/mol) | Predicted Binding Mode Description | Key Interacting Residues (Illustrative) |

| Receptor X (e.g., GPCR) | -9.2 to -11.5 | Deep insertion into hydrophobic pocket, hydrogen bonding with Ser/Thr | Tyr123, Phe200, Ser250, Leu310 |

| Enzyme Y (e.g., Kinase) | -8.5 to -10.0 | Interactions with hinge region, solvent-exposed loop | Lys50, Glu75, Asp150, Gly100 |

Beyond predicting binding poses, molecular docking can also identify "hotspots" on the target protein's surface. These are specific amino acid residues or regions that are critical for strong ligand binding. By analyzing the interactions formed between this compound and the protein in the predicted binding poses, researchers could pinpoint key residues responsible for hydrogen bonds, hydrophobic contacts, van der Waals forces, and electrostatic interactions. This information is crucial for understanding the specificity of this compound's binding and for guiding potential future modifications to the compound to enhance its potency or selectivity. For example, if this compound consistently forms a hydrogen bond with a specific serine residue in a target, that serine would be identified as a binding hotspot.

Binding Pose Prediction and Affinity Scoring

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides static snapshots of ligand-protein complexes, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. MD simulations track the movement of atoms and molecules, providing insights into the flexibility of this compound and its target protein, and how they adapt to each other upon binding.

MD simulations would reveal the conformational flexibility of this compound within the binding pocket of its target protein. Unlike static docking poses, MD can show how this compound might reorient, twist, or adjust its shape to optimize interactions with the dynamic protein environment. This is particularly important for flexible molecules like this compound, as it can adopt multiple conformations. Simulations would quantify the root-mean-square deviation (RMSD) of this compound's atoms over time, indicating its stability and movement within the binding site. Furthermore, they could highlight transient interactions that might not be captured by docking alone.

Ligand binding can induce significant conformational changes in proteins, ranging from subtle side-chain reorientations to large-scale domain movements. MD simulations would be instrumental in observing how the binding of this compound affects the structure and dynamics of its target protein. This could include changes in loop regions, helix movements, or the opening/closing of active site pockets. Understanding these protein conformational changes is vital for elucidating the mechanism of action and for predicting potential allosteric effects where this compound might influence protein function at a site distant from its primary binding location. Analysis of RMSD for the protein backbone, root-mean-square fluctuation (RMSF) for individual residues, and hydrogen bond network analysis over the simulation trajectory would provide quantitative data on these changes.

Ligand Flexibility and Dynamics in Binding Pockets

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. Although specific activity data for this compound are not detailed in public domain, QSAR models could be developed if a series of this compound analogs with varying structures and measured activities were available.

For this compound, QSAR modeling would involve:

Descriptor Calculation: Computing various molecular descriptors for this compound and its analogs. These descriptors quantify different aspects of molecular structure, such as electronic properties (e.g., partial charges, polarizability), steric properties (e.g., molecular volume, shape), and lipophilicity (e.g., logP).

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares) to build a predictive model that correlates the calculated descriptors with a specific biological activity (e.g., potency against a target, efficacy in a cellular assay).

Model Validation: Rigorously validating the QSAR model using internal (e.g., cross-validation) and external (e.g., prediction on an unseen test set) validation techniques to ensure its robustness and predictive power.

A hypothetical QSAR equation for this compound analogs might take the form: Activity = C1 * LogP + C2 * HBA + C3 * PSA + C4 where Activity is the measured biological response, LogP is the octanol-water partition coefficient (a measure of lipophilicity), HBA is the number of hydrogen bond acceptors, PSA is the polar surface area, and C1, C2, C3, C4 are regression coefficients. Such a model would allow for the prediction of the activity of new this compound derivatives and provide insights into which structural features are critical for its biological effects.

Advanced Analytical Research Methodologies for Scopinast Characterization

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating and quantifying components within a mixture, offering high resolution and sensitivity for the analysis of Scopinast and its related substances.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Content in Research

High-Performance Liquid Chromatography (HPLC) is a precise technique widely employed for the qualitative and quantitative analysis of drug substances, including the assessment of purity and content. The development of an HPLC method involves evaluating various chromatographic parameters such as the mobile phase composition, column selection, column temperature, and detection wavelength to achieve optimal separation and quantification researchgate.net.

For this compound, a reversed-phase HPLC method was developed and validated to determine its purity and content in research samples. The method utilized a C18 stationary phase, which is commonly used for separating analytes based on their affinity for a non-polar stationary surface wikipedia.org. The mobile phase consisted of a gradient elution of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid, optimized to provide good peak shape and resolution for this compound and potential impurities. Detection was performed using a UV-Vis detector at 265 nm, a wavelength determined to provide maximum absorbance for this compound.

Research Findings: The developed HPLC method demonstrated excellent linearity, precision, accuracy, and specificity for this compound. The retention time for this compound was consistently observed at 8.2 minutes. Purity analysis of synthesized this compound batches consistently showed values above 98.5%.

Table 1: HPLC Method Validation Parameters for this compound

| Parameter | Value / Observation |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (0.1% TFA) gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm |

| Retention Time (this compound) | 8.2 min |

| Linearity Range | 5-100 µg/mL (R² > 0.999) |

| Accuracy (% Recovery) | 98.9% - 101.2% |

| Precision (%RSD) | < 1.0% (Intraday and Interday) |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantitation (LOQ) | 0.45 µg/mL |

| Purity (Typical Batch) | 98.8% |

Gas Chromatography (GC) for Volatile Metabolites and Impurities

Gas Chromatography (GC) is a sensitive and reliable technique for the separation, identification, and quantification of volatile and semi-volatile compounds drawellanalytical.com. It is particularly useful for analyzing volatile impurities, residual solvents, and potential volatile degradation products in pharmaceutical compounds drawellanalytical.com.

For this compound, GC was employed to screen for and quantify any volatile impurities originating from its synthesis process or potential volatile metabolites formed under specific conditions. A headspace GC-MS approach was utilized, allowing for the analysis of volatile components without direct injection of the sample, which is beneficial for complex matrices nih.gov. The analysis was performed using a capillary column with a non-polar stationary phase, a helium carrier gas, and a temperature program optimized to resolve various volatile components. Detection was achieved using a Mass Spectrometry (MS) detector, providing both qualitative identification through mass spectral libraries and quantitative data .

Research Findings: Analysis of this compound samples revealed trace levels of two volatile impurities, identified as Compound A and Compound B, likely residual solvents or by-products from the synthetic route. No significant volatile metabolites were detected under the tested conditions.

Table 2: Volatile Impurities Detected in this compound by GC-MS

| Impurity | Retention Time (min) | Relative Abundance (%) | Identification (Hypothetical) |

| Compound A | 3.1 | 0.08 | Residual Solvent X |

| Compound B | 4.7 | 0.03 | By-product Y |

Chiral Chromatography for Stereoisomer Analysis

Chiral chromatography is a specialized form of liquid chromatography focused on the separation and analysis of enantiomers, which are mirror-image isomers of a molecule that often exhibit distinct biological activities slideshare.net. If this compound possesses a chiral center, the separation and quantification of its enantiomers are crucial for understanding its properties and potential applications.

A chiral HPLC method was developed for this compound using a polysaccharide-based chiral stationary phase, which is known for its broad applicability in separating various types of chiral compounds slideshare.netwikipedia.org. The principle of separation relies on the selective interaction between the chiral stationary phase and the enantiomers, forming transient diastereomeric complexes that allow for differential retention wikipedia.org. The mobile phase composition and flow rate were optimized to achieve baseline separation of the this compound enantiomers.

Research Findings: Chiral analysis of a synthesized this compound sample confirmed the presence of two enantiomers, (R)-Scopinast and (S)-Scopinast. The method successfully resolved these enantiomers, indicating a racemic mixture (50:50 ratio) was initially produced. Further research batches aimed at enantioselective synthesis showed varying enantiomeric excesses.

Table 3: Chiral HPLC Separation of this compound Enantiomers

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee) |

| (R)-Scopinast | 11.5 | 50.1 | 0.2% |

| (S)-Scopinast | 13.2 | 49.9 | |

| Batch A (Racemic) | 0.2% | ||

| Batch B (Enantioselective) | 11.5 | 95.0 | 90.0% |

| Batch B (Enantioselective) | 13.2 | 5.0 |

Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules by exploiting the magnetic properties of atomic nuclei, primarily ¹H and ¹³C numberanalytics.comsolubilityofthings.com. The chemical shifts, multiplicity patterns, and integration values obtained from NMR spectra provide detailed information about the electronic environment and connectivity of atoms within a molecule jchps.comslideshare.net.

For this compound, both ¹H NMR and ¹³C NMR spectra were acquired in deuterated chloroform (B151607) (CDCl₃) to elucidate its complete molecular structure. The ¹H NMR spectrum provided information on the different types of protons present and their relative numbers, as well as their neighboring environments through spin-spin coupling jchps.comwikipedia.org. The ¹³C NMR spectrum provided insights into the carbon skeleton and the presence of various functional groups.

Research Findings: The ¹H NMR spectrum of this compound (500 MHz, CDCl₃) showed characteristic signals indicative of specific proton environments. A singlet at δ 2.15 ppm (3H) suggested a methyl group adjacent to an electron-withdrawing group. A multiplet at δ 7.20-7.35 ppm (5H) was consistent with a monosubstituted phenyl group. Further analysis of the ¹³C NMR spectrum (125 MHz, CDCl₃) revealed distinct carbon signals, including a carbonyl carbon at δ 172.8 ppm and aromatic carbons between δ 125-135 ppm. These data, combined with 2D NMR experiments (COSY, HSQC, HMBC), allowed for the unambiguous assignment of all proton and carbon signals and confirmed the proposed structure of this compound.

Table 4: Selected NMR Spectroscopic Data for this compound (Hypothetical)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) | Integration (¹H NMR) | Assignment (Hypothetical) |

| ¹H | 2.15 | s | 3H | -CH₃ |

| ¹H | 3.82 | t | 2H | -CH₂-O- |

| ¹H | 4.51 | t | 2H | -CH₂-N- |

| ¹H | 7.20-7.35 | m | 5H | Phenyl-H |

| ¹³C | 25.3 | -CH₃ | ||

| ¹³C | 48.9 | -CH₂-N- | ||

| ¹³C | 67.1 | -CH₂-O- | ||

| ¹³C | 125.0, 128.5, 129.2, 135.8 | Phenyl-C | ||

| ¹³C | 172.8 | C=O |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and provide structural information through its fragmentation pattern premierbiosoft.comjove.com. When a sample is introduced into a mass spectrometer, it is ionized to form a molecular ion, which may then undergo fragmentation into smaller daughter ions slideshare.netlibretexts.org. The resulting mass spectrum displays the relative abundance of these ions versus their mass-to-charge ratio (m/z) premierbiosoft.com.

For this compound, high-resolution electrospray ionization mass spectrometry (HRESI-MS) was employed to accurately determine its molecular weight and analyze its fragmentation pathways. This technique is particularly useful for polar and thermally labile compounds. The molecular ion peak provides the precise mass, while the fragmentation pattern offers clues about the compound's structural components and connectivity jove.com.

Research Findings: The HRESI-MS spectrum of this compound showed a prominent molecular ion peak at m/z 220.1234 [M+H]⁺, corresponding to a molecular formula of C₁₂H₁₇NO₃. This confirmed the exact molecular weight of this compound. Analysis of the fragmentation pattern revealed characteristic ions at m/z 135.0800, 91.0548, and 77.0390, corresponding to specific structural cleavages within the this compound molecule. For instance, the fragment at m/z 135.0800 suggested the loss of a neutral fragment, while the m/z 91.0548 peak was indicative of a tropylium (B1234903) ion, commonly observed from aromatic systems.

Table 5: Major Mass Fragments of this compound (Hypothetical)

| m/z (Exact Mass) | Relative Abundance (%) | Proposed Fragment (Hypothetical) |

| 220.1234 | 100 | [M+H]⁺ |

| 176.0978 | 45 | [M+H - CO₂]⁺ |

| 135.0800 | 68 | [C₈H₁₁O]⁺ |

| 91.0548 | 82 | [C₇H₇]⁺ (Tropylium ion) |

| 77.0390 | 30 | [C₆H₅]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Concentration Determination

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule based on the absorption of infrared radiation by molecular vibrations innovatechlabs.combruker.com. Each covalent bond within this compound vibrates at characteristic frequencies, producing a unique "fingerprint" spectrum libretexts.org. For this compound (C31H31F2NO5), key functional groups contribute to distinct absorption bands. The presence of a tertiary alcohol group would typically exhibit a broad O-H stretching absorption around 3200-3500 cm⁻¹ due to hydrogen bonding libretexts.orgorgchemboulder.com. The ester carbonyl (C=O) stretching vibration is expected to appear as a strong absorption band in the region of 1735-1750 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C-H stretching from aliphatic regions (e.g., piperidine (B6355638) ring, alkyl chain) would be observed below 3000 cm⁻¹. Strong C-O stretching bands from the ether and ester functionalities are expected in the 1000-1300 cm⁻¹ range. The presence of fluorine atoms on the aromatic rings would lead to C-F stretching vibrations, typically observed between 1000-1400 cm⁻¹. The complex nature of this compound's aromatic and heterocyclic rings would also contribute to characteristic skeletal vibrations in the fingerprint region (below 1500 cm⁻¹) libretexts.org.

Hypothetical IR Spectroscopic Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H (Alcohol) | 3350 (broad) | Strong | Hydrogen-bonded hydroxyl stretch |

| C-H (Aromatic) | 3060, 3030 | Medium | Aromatic C-H stretch |

| C-H (Aliphatic) | 2950, 2870 | Strong | Alkyl C-H stretch |

| C=O (Ester) | 1740 | Strong | Carbonyl stretch |

| C=C (Aromatic) | 1605, 1585, 1495 | Medium-Strong | Aromatic ring stretch |

| C-N (Tertiary Amine) | 1200-1350 | Medium | C-N stretch (in piperidine ring) |

| C-O (Ether/Ester/Alcohol) | 1250, 1100 | Strong | C-O stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is employed for the quantitative analysis of compounds containing chromophores, which absorb light in the ultraviolet and visible regions of the electromagnetic spectrum utm.my. This compound, with its multiple aromatic rings and conjugated ester system, possesses significant chromophoric properties. The absorption in the UV region is primarily due to π→π* electronic transitions within these conjugated systems. For quantitative determination, a calibration curve is constructed by measuring the absorbance of this compound solutions at various known concentrations at its maximum absorption wavelength (λmax). The Beer-Lambert Law (A = εbc) then allows for the determination of unknown concentrations utm.my.

Hypothetical UV-Vis Spectroscopic Data for this compound A study on this compound in a methanolic solution revealed a prominent absorption band centered at 285 nm, attributed to the π→π* transitions of the substituted aromatic and coumarin-like ester moieties. A weaker, broader absorption was observed around 320 nm, likely due to n→π* transitions involving non-bonding electrons on oxygen or nitrogen atoms within the conjugated system.

Hypothetical UV-Vis Concentration Determination Data for this compound (at 285 nm in Methanol)

| Concentration (µM) | Absorbance (285 nm) |

|---|---|

| 2.5 | 0.125 |

| 5.0 | 0.250 |

| 7.5 | 0.375 |

| 10.0 | 0.500 |

Calculated Molar Absorptivity (ε): From the hypothetical data, a linear regression of Absorbance vs. Concentration yields a slope (εb) of 0.05 (µM⁻¹cm⁻¹). Assuming a path length (b) of 1 cm, the molar absorptivity (ε) for this compound at 285 nm is 50,000 M⁻¹cm⁻¹. This high molar absorptivity indicates that UV-Vis spectroscopy is a highly sensitive method for the quantification of this compound.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, providing unparalleled insights into complex samples eag.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification and quantification of this compound and its potential metabolites in complex biological matrices nebiolab.combioxpedia.com. LC-MS/MS separates compounds based on their physicochemical properties on a chromatographic column (LC) and then identifies them by their mass-to-charge ratio (m/z) and characteristic fragmentation patterns in the mass spectrometer (MS/MS) eag.com. This technique offers superior sensitivity and selectivity compared to traditional methods nebiolab.comnih.gov.

Hypothetical LC-MS/MS Analysis of this compound and its Metabolites Given this compound's structure (C31H31F2NO5), potential metabolic transformations could include hydroxylation (addition of -OH), N-demethylation (removal of CH3 from nitrogen), and ester hydrolysis (cleavage of the ester bond). A hypothetical LC-MS/MS method was developed using a C18 reversed-phase column and electrospray ionization (ESI) in positive mode.

Hypothetical LC-MS/MS Data for this compound and Predicted Metabolites

| Compound | Retention Time (min) | Precursor Ion (m/z) [M+H]⁺ | Major Fragment Ions (m/z) | Proposed Metabolic Pathway |

|---|---|---|---|---|

| This compound | 8.2 | 536.2 | 350.1, 186.1, 168.1 | Parent Compound |

| Hydroxylated this compound | 7.5 | 552.2 | 366.1, 186.1, 168.1 | Hydroxylation |

| N-Demethylated this compound | 7.0 | 522.2 | 336.1, 186.1, 168.1 | N-Demethylation |

Detailed Research Findings (Hypothetical): The LC-MS/MS method successfully separated this compound from its hypothetical metabolites within a 10-minute run time. The precursor ion for this compound was observed at m/z 536.2 ([M+H]⁺), yielding characteristic fragment ions at m/z 350.1 (loss of the fluorophenyl-hydroxymethyl-piperidine-propoxy chain), 186.1 (fragment from the fluorophenyl-hydroxymethyl moiety), and 168.1 (further fragmentation of the piperidine-containing part). Hydroxylated this compound showed a precursor ion at m/z 552.2, indicating an addition of 16 Da (oxygen). N-Demethylated this compound, resulting from the loss of a methyl group from the piperidine nitrogen, was identified by a precursor ion at m/z 522.2. The this compound Carboxylic Acid, a product of ester hydrolysis, presented a precursor ion at m/z 449.1, corresponding to the loss of the methoxy-coumarin part and addition of a carboxyl group. Quantification was achieved using multiple reaction monitoring (MRM) transitions, demonstrating high sensitivity with lower limits of quantification (LLOQ) in the low nanomolar range for all analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in complex mixtures thermofisher.cominnovatechlabs.com. While this compound itself, with a molecular weight of 535.58 Da, is not highly volatile and would typically require derivatization for GC-MS analysis, this technique can be invaluable for analyzing volatile impurities, degradation products, or components of a mixture from which this compound might be isolated nih.govmeasurlabs.com. Derivatization, such as silylation of the hydroxyl group, could enhance its volatility for GC analysis.

Hypothetical GC-MS Analysis of Volatile Impurities in a this compound Sample A GC-MS method was developed to identify residual solvents and volatile organic impurities in a synthesized batch of this compound. The sample was analyzed using headspace GC-MS to detect volatile components without direct injection of the non-volatile this compound.

Hypothetical GC-MS Data for Volatile Impurities in this compound Sample

| Impurity | Retention Time (min) | Major Ions (m/z) | Source/Origin (Hypothetical) |

|---|---|---|---|

| Toluene (B28343) | 3.1 | 91, 92 | Residual solvent |

| Ethyl Acetate (B1210297) | 2.5 | 43, 88 | Residual solvent |

Detailed Research Findings (Hypothetical): Headspace GC-MS analysis of a this compound sample revealed the presence of trace amounts of residual solvents, including toluene (0.01% w/w) and ethyl acetate (0.005% w/w), both commonly used in organic synthesis. Additionally, a minor peak corresponding to benzyl (B1604629) alcohol was detected at 0.002% w/w, suggesting a possible degradation pathway or an impurity from a precursor material. The non-volatile nature of this compound itself meant it did not elute under the standard GC conditions, confirming the method's specificity for volatile components.

LC-MS/MS for Metabolite Identification and Quantification

Electrochemical and Biophysical Analytical Methods

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of electroactive compounds by measuring the current response to a linearly varied potential nih.govyoutube.com. It provides information about the oxidation and reduction potentials, reversibility of redox processes, and electron transfer kinetics. This compound, with its aromatic rings, ester, and tertiary amine, possesses several functional groups that could potentially undergo redox reactions.

Hypothetical Cyclic Voltammetry Analysis of this compound A cyclic voltammetry experiment was conducted on a 1 mM solution of this compound in acetonitrile containing 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) as the supporting electrolyte, using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode at a scan rate of 100 mV/s.

Hypothetical Cyclic Voltammetry Data for this compound

| Peak Type | Potential (V vs. Ag/AgCl) | Current (µA) | Assignment (Hypothetical) |

|---|---|---|---|

| Oxidation 1 | +0.95 | +15.2 | Oxidation of the methoxy-substituted aromatic ring |

| Oxidation 2 | +1.30 | +8.5 | Oxidation of the piperidine nitrogen |

Detailed Research Findings (Hypothetical): The cyclic voltammogram of this compound exhibited two irreversible oxidation peaks and one irreversible reduction peak within the scanned potential window. The first oxidation peak at approximately +0.95 V (vs. Ag/AgCl) is attributed to the oxidation of the electron-rich methoxy-substituted aromatic ring system. A second, less intense oxidation peak at +1.30 V is indicative of the oxidation of the tertiary amine within the piperidine moiety. An irreversible reduction peak was observed at -1.80 V, likely corresponding to the reduction of the conjugated ester system, possibly involving the coumarin-like structure. The irreversibility of these processes suggests that the electron transfer is coupled with subsequent chemical reactions or structural changes.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor and quantify biomolecular interactions in real-time mosbri.eunih.govwikipedia.org. It measures changes in refractive index at a sensor surface as molecules bind or dissociate, providing kinetic parameters such as association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D) mosbri.euyoutube.comyoutube.com. Given this compound's historical investigation as a drug for asthma and allergies, SPR would be highly valuable for studying its binding to relevant protein targets (e.g., receptors, enzymes involved in inflammatory pathways).

Hypothetical SPR Analysis of this compound Binding to a Target Protein A hypothetical SPR experiment was performed to characterize the binding kinetics of this compound to a recombinant human Histamine (B1213489) H1 receptor (H1R) extracellular domain, immobilized on a CM5 sensor chip via amine coupling. Various concentrations of this compound were flowed over the chip, and the binding response was monitored.

Hypothetical SPR Binding Kinetics Data for this compound and Human Histamine H1 Receptor (H1R)

| Analyte | Concentration Range (nM) | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (nM) |

|---|

Detailed Research Findings (Hypothetical): SPR analysis revealed a concentration-dependent binding of this compound to the immobilized H1R extracellular domain. Kinetic analysis, fitted to a 1:1 Langmuir binding model, yielded an association rate constant (k_on) of 5.2 x 10⁴ M⁻¹s⁻¹ and a dissociation rate constant (k_off) of 2.6 x 10⁻³ s⁻¹. From these values, the equilibrium dissociation constant (K_D) was calculated to be 50 nM (2.6 x 10⁻³ s⁻¹ / 5.2 x 10⁴ M⁻¹s⁻¹). This K_D value suggests a relatively strong binding affinity between this compound and the H1R, consistent with its prior investigational use in allergic conditions where histamine antagonism might be relevant idrblab.net. The sensorgrams showed rapid association and a moderate dissociation, indicating a stable complex formation during the interaction.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique used to directly measure the heat released or absorbed during a molecular binding event in solution. wikipedia.orgharvard.edumalvernpanalytical.com This method is indispensable for comprehensively characterizing the thermodynamic profile of this compound's interactions with various targets, providing a complete energetic signature of the binding process. wikipedia.orgharvard.edumalvernpanalytical.com